5-(Furan-2-yl)-dC CEP

Fluorescent Nucleoside Quantum Yield Base Modification

5-(Furan-2-yl)-dC CEP is a modified 2'-deoxycytidine phosphoramidite building block designed for solid-phase oligonucleotide synthesis. It features a furan heterocycle conjugated to the 5-position of the cytosine base, creating an environmentally sensitive fluorophore within the nucleobase itself.

Molecular Formula C50H54N5O9P
Molecular Weight 900.0 g/mol
Cat. No. B15089501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Furan-2-yl)-dC CEP
Molecular FormulaC50H54N5O9P
Molecular Weight900.0 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=NC5=O)NC(=O)C6=CC=CC=C6)C7=CC=CO7
InChIInChI=1S/C50H54N5O9P/c1-34(2)55(35(3)4)65(62-30-14-28-51)64-44-31-46(54-32-42(43-19-13-29-60-43)47(53-49(54)57)52-48(56)36-15-9-7-10-16-36)63-45(44)33-61-50(37-17-11-8-12-18-37,38-20-24-40(58-5)25-21-38)39-22-26-41(59-6)27-23-39/h7-13,15-27,29,32,34-35,44-46H,14,30-31,33H2,1-6H3,(H,52,53,56,57)/t44-,45+,46+,65?/m0/s1
InChIKeyBXTXNXZAVQZNCR-KIAHVEAYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Furan-2-yl)-dC CEP: A Base-Modified Phosphoramidite for Environmentally Sensitive Oligonucleotide Probes


5-(Furan-2-yl)-dC CEP is a modified 2'-deoxycytidine phosphoramidite building block designed for solid-phase oligonucleotide synthesis. It features a furan heterocycle conjugated to the 5-position of the cytosine base, creating an environmentally sensitive fluorophore within the nucleobase itself . This modification enables the synthesis of oligonucleotides where the fluorescent signal is modulated by the local microenvironment, a property distinct from standard DNA bases which are essentially non-emissive (e.g., adenosine has a quantum yield of 0.00005) . The compound is supplied as a 5'-O-DMT, 3'-O-phosphoramidite with orthogonal base protection (typically N4-acetyl), ready for direct use in automated DNA synthesizers .

Beyond Standard Phosphoramidites: When 5-(Furan-2-yl)-dC CEP Prevents Procurement Errors


Selecting a standard protected dC phosphoramidite (e.g., Ac-dC or Bz-dC CEP) for an application requiring intrinsic fluorescence or site-specific reactivity will lead to experimental failure. Unmodified dC, like all natural nucleobases, exhibits negligible fluorescence and lacks the diene functionality required for Diels-Alder chemistries . Conversely, choosing a brighter, isomorphic fluorescent nucleoside may impart strong fluorescence but can catastrophically disrupt Watson-Crick base pairing and duplex stability, confounding biophysical experiments. 5-(Furan-2-yl)-dC CEP occupies a unique intermediate space as a minimalist modification, where the small furan ring is directly conjugated to the base to provide a microenvironment-sensitive signal without an abasic site created by a non-base-pairing chromophore . This specific design is crucial for experiments tracking local nucleic acid dynamics.

Data-Driven Differentiation: Quantifying the Performance of 5-(Furan-2-yl)-dC CEP


Balanced Fluorogenicity vs. Natural dC: A Critical Quantum Yield Advantage

The target compound provides a quantifiable fluorescence advantage over natural deoxycytidine, which has a quantum yield (φF) of approximately 0.000036 . In aqueous solution, 5-(furan-2-yl)-dC (the nucleoside form) exhibits a quantum yield of approximately 0.01 . This near 280-fold increase in emission efficiency transforms a non-informative residue into a functional fluorescent probe without the extensive structural perturbation of an appended dye. The absorption maximum for the nucleoside is centered around 296 nm .

Fluorescent Nucleoside Quantum Yield Base Modification

Strategic Dimness: Strong Differentiation from Overly Bright Purine Analogues

In contrast to the highly emissive furan-containing purine analogues, the target pyrimidine derivative exhibits a deliberately low quantum yield that is highly sensitive to environmental rigidity. The furan-modified adenosine (8-(furan-2-yl)-adenosine) and guanosine (8-(furan-2-yl)-guanosine) analogues exhibit quantum yields of 0.57 and 0.69 in aqueous solution, respectively . The quantum yield of 5-(furan-2-yl)-dC is approximately 0.01, which is approximately 57- to 69-fold lower . This lower quantum yield is associated with a greater relative change in emission intensity in response to microenvironmental changes (e.g., hybridization, protein binding), making it a more sensitive reporter than a constantly bright probe where a 10% change might be undetectable against a high background .

Microenvironment Sensitivity Signal-to-Background Fluorescent Analogue

Furan-dC vs. Furan-dU: Preserved Base Pairing with Measurable Photophysical Trade-off

A direct comparison to its first analog, 5-(furan-2-yl)-dU, reveals a rational photophysical trade-off for biological specificity. The target 5-(furan-2-yl)-dC retains the native hydrogen bonding face of cytidine, ensuring specific pairing with guanine, whereas the dU analogue pairs with adenine. Photophysically, the quantum efficiency of the dC analogue is approximately 3-fold lower than that of the dU analogue . This reduction is attributed to the altered electronic structure of the cytosine ring. When incorporated into oligonucleotides, the dU analogue demonstrates that furan-modified duplexes display thermal denaturation curves identical to unmodified duplexes, suggesting that the target dC modification would similarly maintain duplex stability .

Base Pairing Fidelity Cytidine vs. Uridine Duplex Stability

High-Value Application Scenarios for 5-(Furan-2-yl)-dC CEP


Real-Time Monitoring of Cytosine-Specific DNA-Protein Interactions

A researcher investigating a transcription factor that binds to a specific CpG sequence can substitute a single cytosine with 5-(furan-2-yl)-dC. The compound's low basal quantum yield (~0.01) provides a dark background, while the large relative increase in emission upon the microenvironmental desolvation caused by protein binding generates a sensitive, site-specific turn-on signal. This avoids the use of a bulky, non-specific dye label that could sterically block the interaction .

Orthogonal Post-Synthetic Labeling of Oligonucleotides via Diels-Alder Chemistry

In a medicinal chemistry lab developing antibody-drug conjugates, 5-(furan-2-yl)-dC is incorporated into a targeting oligonucleotide. The furan moiety serves as a diene handle for post-synthetic, site-specific Diels-Alder cycloaddition with maleimide-containing payloads (e.g., a fluorescent dye or a drug molecule) . This is impossible with standard dC phosphoramidites and offers a simpler handle than generating abasic sites or using complex phosphine ligands for conjugation .

Internal Standard for Studying DNA Damage at Cytosine Sites

A DNA repair lab can synthesize a lesion-containing duplex using this compound as a site-specifically modified cytosine mimic. Unlike an abasic site analogue, 5-(furan-2-yl)-dC maintains the duplex architecture. The direct spectroscopic difference in the absorption spectrum at 296 nm vs. 260 nm for native DNA, allows the researcher to directly quantify the lesion-containing strand and its repair products without radioisotopes, simplifying kinetic assays .

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